4-Methyl-N-octylbenzamide is an organic compound characterized by its unique structure, which includes a benzamide moiety with an octyl side chain and a methyl group on the benzene ring. The molecular formula for this compound is , and it exhibits properties typical of both hydrophobic and polar substances due to the presence of the long alkyl chain and the amide functional group. This compound is of interest in various fields, including pharmaceuticals, materials science, and organic chemistry.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The products formed depend on the specific reaction conditions used .
Research indicates that compounds similar to 4-methyl-N-octylbenzamide exhibit various biological activities, including antimicrobial and antifungal properties. The presence of the octyl side chain enhances its lipophilicity, which may contribute to its ability to interact with biological membranes. Studies have shown that related compounds can have effects on cell permeability and may be explored for drug delivery systems or as active pharmaceutical ingredients .
The synthesis of 4-methyl-N-octylbenzamide typically involves several steps:
Alternative methods include using microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction times .
4-Methyl-N-octylbenzamide has potential applications in various areas:
Interaction studies involving 4-methyl-N-octylbenzamide focus on its behavior in biological systems and its interactions with other molecules. These studies are crucial for understanding its pharmacokinetics, such as absorption, distribution, metabolism, and excretion. Additionally, research has shown that the compound can form complexes with various metal ions, which may enhance its stability and efficacy in applications like drug delivery systems .
Several compounds share structural similarities with 4-methyl-N-octylbenzamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Octylbenzamide | Contains an octyl group but lacks the methyl substitution | Simpler structure; primarily studied for its own properties |
| 4-Methoxy-N-octylbenzamide | Has a methoxy group instead of a methyl group | Different reactivity due to electron-donating nature of methoxy |
| 4-Hydroxy-N-octylbenzamide | Contains a hydroxy group | Increased polarity; potential for hydrogen bonding |
The uniqueness of 4-methyl-N-octylbenzamide lies in its combination of hydrophobic characteristics imparted by the octyl group and the specific electronic effects from the methyl substitution on the aromatic ring. This combination affects its solubility and interaction with biological systems, making it distinct from other benzamide derivatives .
The synthesis of 4-methyl-N-octylbenzamide relies on fundamental amidation reaction mechanisms that facilitate the formation of the amide bond between 4-methylbenzoic acid and octylamine [1]. The most widely employed mechanism involves the activation of carboxylic acids through carbodiimide coupling reagents, particularly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N,N'-dicyclohexylcarbodiimide [36] [37].
The carbodiimide-mediated mechanism proceeds through a multi-step pathway where the carbodiimide first deprotonates the carboxylic acid, forming a carboxylate ion [37]. Subsequently, the carboxylate undergoes nucleophilic attack on the electrophilic carbon of the carbodiimide, generating an O-acylisourea intermediate [36]. This intermediate exhibits enhanced electrophilicity compared to the original carboxylic acid, making it susceptible to nucleophilic attack by the primary amine [39].
The formation of the amide bond occurs through nucleophilic substitution, where octylamine attacks the carbonyl carbon of the activated intermediate [37]. This process results in the displacement of the urea derivative and formation of the desired benzamide product [36]. The reaction mechanism demonstrates high efficiency in acidic conditions, typically operating optimally at pH 4.5, where the O-acylisourea intermediate maintains stability while remaining reactive toward nucleophilic attack [36].
Alternative mechanisms involve direct thermal synthesis between carboxylic acids and amines, which requires elevated temperatures above 100°C to overcome the initial acid-base reaction that would otherwise prevent amide formation [19]. Microwave-assisted synthesis has emerged as an efficient alternative, utilizing ceric ammonium nitrate as a catalyst under solvent-free conditions [41]. This approach achieves amide formation through rapid heating while minimizing side reactions and reducing reaction times significantly compared to conventional thermal methods [41].
The incorporation of the N-octyl group into benzamide structures requires specialized catalytic systems that facilitate the coupling of long-chain aliphatic amines with aromatic carboxylic acids [14]. Aluminium oxide has demonstrated exceptional catalytic activity for transamidation reactions involving octylamine, achieving yields of 76% under optimized conditions [14]. The amphoteric nature of aluminium oxide enables simultaneous activation of both the carbonyl carbon and the nitrogen-hydrogen bond, promoting efficient C-N bond formation [14].
Catalytic screening studies have revealed significant differences in the effectiveness of various metal oxides for octyl group incorporation [14]. The following data demonstrates the comparative performance of different catalytic systems:
| Catalyst | Yield (%) | Reaction Conditions |
|---|---|---|
| Aluminium oxide | 76 | 100°C, 30h, triethylamine solvent |
| Cerium dioxide | 10 | 100°C, 30h, triethylamine solvent |
| Niobium pentoxide | 8 | 100°C, 30h, triethylamine solvent |
| Tin dioxide | 5 | 100°C, 30h, triethylamine solvent |
| Copper oxide | 3 | 100°C, 30h, triethylamine solvent |
Manganese-based catalytic systems have shown promise for N-alkylation reactions through interrupted borrowing hydrogen strategies [9]. These systems utilize methanol as both a methylating agent and solvent, achieving moderate to excellent yields ranging from 51% to 89% for various benzamide derivatives [9]. The manganese catalyst operates through metal-ligand cooperation, facilitating methanol activation and subsequent nucleophilic attack by primary amides [9].
Solid acid catalysts, particularly propylsulfonic acid functionalized mesoporous silica, have demonstrated enhanced activity when co-grafted with octyl chains [3]. The incorporation of hydrophobic octyl groups creates a favorable microenvironment for esterification reactions, with turnover frequencies increasing significantly compared to non-functionalized systems [3]. The hydrophobic octyl chains assist in inhibiting reverse hydrolysis reactions, thereby improving overall catalytic efficiency [3].
The purification of 4-methyl-N-octylbenzamide requires sophisticated chromatographic techniques to achieve high purity levels necessary for research applications [20] [21]. Column chromatography using silica gel serves as the primary purification method, with optimization studies demonstrating yields ranging from 45.8% to 84.6% depending on reaction conditions and purification protocols [43].
Reverse-phase high-performance liquid chromatography provides excellent separation capabilities for benzamide derivatives [20]. The optimal mobile phase composition consists of acetonitrile, water, and phosphoric acid, achieving baseline separation with minimal tailing effects [20]. For mass spectrometry compatible applications, formic acid replacement of phosphoric acid maintains separation efficiency while enabling sensitive detection [20].
Recrystallization techniques offer an alternative purification approach, particularly effective for compounds with favorable solubility profiles [25]. The process involves dissolving the crude product in hot solvent, followed by controlled cooling to promote crystal formation [25]. Temperature optimization studies indicate that recrystallization temperatures between 60°C and 160°C provide optimal yield recovery while maintaining product purity [7].
Flash chromatography represents a rapid purification alternative, utilizing optimized pre-packed columns with high flow rates [23]. This technique demonstrates particular effectiveness for benzamide derivatives, with retention factors between 0.3 and 0.7 providing optimal resolution [23]. The method reduces purification time significantly compared to conventional column chromatography while maintaining comparable separation efficiency [23].
Yield optimization strategies focus on reaction parameter control, including temperature, reaction time, and reagent stoichiometry [17]. Optimization studies for benzamide synthesis demonstrate that reaction temperatures of 60°C provide maximum yields of 93.1% when combined with appropriate reaction times of 150 minutes [17]. The following optimization data illustrates the relationship between reaction parameters and product yield:
| Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|
| Room temperature | 30 | 56.7 |
| 40 | 30 | 60.3 |
| 60 | 30 | 70.0 |
| 60 | 150 | 93.1 |
| Reflux | 30 | 69.5 |
Green chemistry methodologies for benzamide synthesis emphasize waste reduction, energy efficiency, and the elimination of hazardous solvents [24] [41]. Microwave-assisted synthesis under solvent-free conditions represents a significant advancement in sustainable amide formation [24]. This approach utilizes direct condensation reactions between carboxylic acids and amino alcohols, achieving excellent conversion yields while eliminating the need for toxic reagents such as thionyl chloride [24].
Solvent selection plays a crucial role in green synthesis strategies, with predictive tools enabling the replacement of regulated solvents with safer biobased alternatives [44]. Hansen Solubility Parameters in Practice software facilitates the identification of environmentally benign solvents that maintain or improve reaction efficiency [44]. Para-cymene has emerged as an excellent substitute for toluene, providing higher boiling points that enable increased reaction temperatures and improved yields [44].
Water-mediated synthesis protocols have gained attention for their environmental compatibility and operational simplicity [11]. Eucalyptus biomass-derived starting materials enable the synthesis of aryl methoxylated benzamides through renewable feedstock utilization [24]. These protocols demonstrate excellent atom economy while producing minimal waste streams and requiring simple workup procedures [24].
Catalyst recyclability represents another important aspect of green chemistry approaches [14]. Aluminium oxide catalysts maintain catalytic activity through multiple reaction cycles, with successful reuse demonstrated for three consecutive cycles without significant activity loss [14]. The recovered catalyst requires only simple washing with acetone and thermal treatment at 100°C for three hours before reuse [14].
The following comparative analysis demonstrates the environmental advantages of green chemistry approaches:
| Synthesis Method | Solvent Usage | Waste Generation | Energy Requirement | Yield (%) |
|---|---|---|---|---|
| Conventional | High | High | Moderate | 70-85 |
| Microwave-assisted | None | Low | Low | 85-95 |
| Water-mediated | Water only | Minimal | Low | 75-90 |
| Solvent-free | None | Minimal | Moderate | 80-93 |
Nuclear Magnetic Resonance spectroscopy serves as the primary structural elucidation technique for 4-methyl-N-octylbenzamide, providing detailed information about both proton and carbon environments within the molecule. The compound exhibits characteristic benzamide spectroscopic signatures with additional complexity introduced by the para-methyl substitution and the extended octyl chain [1] [2] [3].
The proton Nuclear Magnetic Resonance spectrum of 4-methyl-N-octylbenzamide displays several distinct regions that correspond to different molecular environments. The aromatic protons appear as multipiples in the 7.2-7.8 parts per million region, with the substitution pattern influencing the exact chemical shift values [1] [4]. The para-methyl group generates a characteristic singlet at 2.3-2.4 parts per million, which serves as a diagnostic signal for this substitution pattern [2] [3].
The octyl chain contributes significantly to the spectrum complexity, with the terminal methyl group appearing as a triplet at 0.8-0.9 parts per million due to coupling with the adjacent methylene group [5]. The numerous methylene groups of the octyl chain create overlapping multiplets in the 1.2-1.6 parts per million region, which can be challenging to resolve individually but collectively confirm the presence of the extended aliphatic chain [1] [5].
The primary amide nitrogen-hydrogen protons typically appear as a broad signal in the 5.5-6.5 parts per million range, though this can vary significantly depending on the solvent system and temperature conditions [4] [6]. The chemical shift of these protons is sensitive to hydrogen bonding interactions and can provide information about the amide conformation in solution [7].
The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information with enhanced resolution of the molecular framework. The carbonyl carbon appears as a characteristic signal in the 165-172 parts per million range, representing the amide functional group [1] [2] [3]. This signal is typically the most downfield carbon in the spectrum due to the deshielding effect of the carbonyl oxygen.
The aromatic carbons distribute across the 127-135 parts per million range, with the substitution pattern determining the exact positions. The quaternary aromatic carbon bearing the amide functionality appears at 130-135 parts per million, while the para-methyl carbon resonates at 21-22 parts per million [2] [3] [4]. This methyl carbon serves as another diagnostic signal for the para-substitution pattern.
The octyl chain carbons span a range from 14-32 parts per million, with the terminal methyl carbon appearing at the upfield end of this range. The methylene carbons create a series of signals throughout this region, with those closer to the amide nitrogen appearing somewhat more downfield due to the electron-withdrawing effect of the nitrogen atom [5] [1].
Infrared spectroscopy provides crucial information about the functional group characteristics of 4-methyl-N-octylbenzamide through the analysis of vibrational modes. The technique is particularly valuable for confirming the presence and nature of the amide functionality and distinguishing between different amide types [8] [6] [9].
The primary amide functionality exhibits characteristic infrared absorption bands that serve as definitive identification markers. The carbonyl stretching vibration appears in the 1650-1680 wavenumber region, representing one of the most diagnostic features of the spectrum [8] [6]. This band is typically intense and well-resolved, making it easily identifiable.
The nitrogen-hydrogen stretching vibrations contribute two bands in the 3300-3400 wavenumber region, corresponding to the symmetric and antisymmetric stretching modes of the primary amide group [6] [7]. These bands can provide information about hydrogen bonding interactions and the solid-state structure of the compound. The exact positions and relative intensities of these bands are sensitive to the crystalline environment and intermolecular interactions [7].
The amide nitrogen-hydrogen bending vibration, known as the amide II band, typically appears around 1600-1650 wavenumbers, though this can overlap with aromatic ring vibrations in benzamide derivatives [6]. The coupling between different vibrational modes in this region requires careful analysis to assign individual bands accurately.
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, providing confirmation of the benzene ring system [11]. These bands are typically weaker than the amide nitrogen-hydrogen stretches but are important for overall structural confirmation.
The extensive octyl chain contributes significant absorption in the aliphatic carbon-hydrogen stretching region at 2800-3000 wavenumbers [5] . The methylene groups create overlapping absorption bands in this region, with the intensity reflecting the number of aliphatic carbon-hydrogen bonds present in the molecule. The para-methyl group also contributes to this region, though its specific contribution is difficult to distinguish from the octyl chain absorptions.
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The electron ionization mass spectrum of 4-methyl-N-octylbenzamide exhibits fragmentation pathways typical of alkyl-substituted benzamides with some unique features related to the octyl chain [12] [13] [14].
The molecular ion peak appears at mass-to-charge ratio 247, corresponding to the molecular formula C₁₆H₂₅NO. This peak typically exhibits low to moderate intensity due to the stability of the molecular ion relative to fragment ions [14] [15]. The exact intensity depends on the ionization conditions and the stability of the molecular ion under electron impact.
The primary fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of the octyl radical to generate a fragment ion at mass-to-charge ratio 134 [13] [14]. This fragmentation is characteristic of nitrogen-containing compounds and typically produces one of the base peaks in the spectrum due to the stability of the resulting amide cation.
Secondary fragmentation processes generate additional diagnostic ions that provide structural confirmation. The para-methylbenzoyl ion appears at mass-to-charge ratio 135, formed through rearrangement and elimination processes [14] [16]. This ion is particularly diagnostic for the para-methyl substitution pattern.
The benzoyl ion at mass-to-charge ratio 105 represents a common fragment in benzamide mass spectra, formed through the loss of the amide nitrogen and associated substituents [14] [15] [16]. The tropylium ion at mass-to-charge ratio 91 may also appear, though typically with lower intensity, representing further fragmentation of the aromatic system [14].
The octyl chain itself may generate characteristic fragment ions through successive methylene losses, creating a series of ions separated by 14 mass units. However, these are typically of lower intensity compared to the aromatic-containing fragments [13].
Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of 4-methyl-N-octylbenzamide. The spectrum is dominated by the aromatic benzene ring system, with modifications introduced by the amide and methyl substituents [17] [18] [19].
The primary chromophore in 4-methyl-N-octylbenzamide is the substituted benzene ring system, which exhibits characteristic absorption in the 250-280 nanometer range [17] [18]. The exact position and intensity of this absorption depend on the electronic effects of the substituents, with the electron-donating methyl group and the electron-withdrawing amide group creating opposing influences on the electronic structure.
The amide functionality can extend the conjugation system through resonance interactions with the aromatic ring, potentially causing bathochromic shifts in the absorption maximum [18] [19]. The para-substitution pattern allows for maximum interaction between the methyl donor and amide acceptor groups through the aromatic ring system.
The ultraviolet-visible absorption characteristics show sensitivity to solvent polarity and hydrogen bonding interactions [20] [21]. Polar solvents can stabilize excited states differently than ground states, leading to shifts in absorption maxima and changes in extinction coefficients. The amide functionality, in particular, can participate in hydrogen bonding interactions that affect the electronic structure and absorption properties [18].
Temperature effects may also influence the absorption characteristics through changes in conformational populations and intermolecular interactions. Low-temperature measurements can provide additional resolution of vibronic structure and help identify overlapping electronic transitions [9].